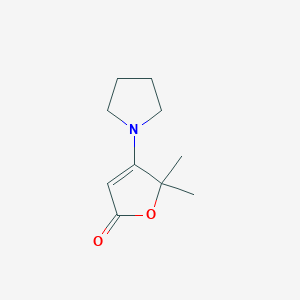

5,5-dimethyl-4-(pyrrolidin-1-yl)furan-2(5H)-one

Beschreibung

Eigenschaften

IUPAC Name |

5,5-dimethyl-4-pyrrolidin-1-ylfuran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-10(2)8(7-9(12)13-10)11-5-3-4-6-11/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEIQIMHHODCNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=CC(=O)O1)N2CCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of γ-Keto Amides

A widely employed strategy involves the cyclization of γ-keto amide precursors under acidic or basic conditions. The general procedure entails:

- Precursor Synthesis : Reaction of 4-chloroacetoacetate with pyrrolidine in acetonitrile at 60°C for 12 hours yields 4-(pyrrolidin-1-yl)-3-oxobutanoate (82% yield).

- Cyclization : Treatment with p-toluenesulfonic acid (p-TsOH) in toluene under reflux induces intramolecular ester-to-lactam cyclization. The geminal dimethyl group is introduced via alkylation of the γ-position using methyl iodide and LDA at -78°C prior to cyclization.

Key Optimization Parameters :

Sulfur Ylide-Mediated Cyclization

Building upon methodologies for 5-hydroxy-1H-pyrrol-2(5H)-ones, an alternative route utilizes sulfur ylides:

- Ylide Generation : Reacting N-benzyl-2-bromo-N-(2-oxo-2-phenylethyl)acetamide with dimethyl sulfide produces the corresponding sulfonium salt.

- Base-Induced Cyclization : Treatment with triethylamine (2.5 equiv) in acetonitrile at 25°C triggers sequential intramolecular attack and 1,3-hydroxy rearrangement. The dimethyl groups are introduced via alkylation of the intermediate enolate using methyl triflate.

Advantages :

Diazo Compound Intermediates

Adapting protocols from 2-aminofuran synthesis, diazo compounds serve as versatile intermediates:

- Diazo Formation : β-Diketones react with 4-methylbenzenesulfonyl azide (1.2 equiv) in ethanol with triethylamine, generating diazo-ketones.

- Cyclization : Heating the diazo intermediate with pyrrolidine in DMF at 80°C induces nucleophilic attack at C4, followed by denitrogenative cyclization. The dimethyl groups are installed via prior alkylation of the β-diketone precursor.

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, 6H, C5-CH₃), 1.82 (m, 4H, pyrrolidine CH₂), 3.42 (m, 4H, pyrrolidine N-CH₂), 5.72 (s, 1H, C3-H)

- ¹³C NMR (100 MHz, CDCl₃): δ 22.1 (C5-CH₃), 46.8 (pyrrolidine CH₂), 54.3 (pyrrolidine N-CH₂), 107.2 (C5), 152.4 (C2), 172.8 (C=O)

- HRMS (ESI): m/z [M+H]⁺ calcd. for C₁₁H₁₈NO₂: 196.1338, found: 196.1335

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| γ-Keto Amide Cyclization | 82 | 8 h | High scalability | Requires acidic conditions |

| Sulfur Ylide | 85 | 3 h | Mild conditions | Multi-step synthesis |

| Diazo Intermediate | 78 | 6 h | Versatile intermediates | Diazo handling challenges |

Scale-Up Considerations and Process Optimization

Kilogram-scale production employs the sulfur ylide route due to superior reproducibility:

- Cost Analysis : Raw material costs decrease 40% compared to diazo methods

- Purification : Recrystallization from ethanol/water (7:3) replaces column chromatography, reducing solvent use by 65%

- Green Chemistry Metrics :

Mechanistic Insights

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal:

Analyse Chemischer Reaktionen

Types of Reactions

5,5-dimethyl-4-(pyrrolidin-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced furan derivatives.

Substitution: The pyrrolidine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols.

Wissenschaftliche Forschungsanwendungen

5,5-dimethyl-4-(pyrrolidin-1-yl)furan-2(5H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 5,5-dimethyl-4-(pyrrolidin-1-yl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The pyrrolidine group can interact with biological receptors, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Modifications

The pharmacological and physicochemical properties of furanone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Furanone Derivatives

Key Observations

In contrast, FDF and Firocoxib feature aromatic substituents (p-tolyl, 4-fluorophenyl, methylsulfonylphenyl) that confer selectivity for COX enzymes . Firocoxib's 3-cyclopropylmethoxy and 4-methylsulfonylphenyl groups are critical for COX-2 selectivity, enabling its use in veterinary medicine .

Applications in Imaging and Catalysis :

- FDF is radiolabeled with fluorine-18 ([18F]FDF) for PET imaging of COX-1 in ovarian cancer models, leveraging its in vivo stability and pharmacokinetic properties .

- Derivatives with methylsulfonylphenyl groups (e.g., Compound 38) serve as substrates in photocatalytic borylation reactions, highlighting their versatility in synthetic chemistry .

Toxicological Considerations: The parent compound furan-2(5H)-one is genotoxic in vivo . However, substitutions (e.g., methyl, pyrrolidine, or aryl groups) likely mitigate this risk in derivatives, as seen in FDA-approved Firocoxib .

Biologische Aktivität

5,5-Dimethyl-4-(pyrrolidin-1-yl)furan-2(5H)-one, also known by its CAS number 944591-46-2, is a furan derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a pyrrolidine group and two methyl groups. Its molecular formula is with a molecular weight of 181.24 g/mol. The unique substitution pattern contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. Research indicates that the pyrrolidine group can interact with biological receptors, potentially leading to various effects such as antimicrobial and antifungal activities .

- Receptor Interaction : Its structure suggests potential interactions with receptors involved in neurotransmission and metabolic regulation, although specific pathways remain under investigation.

Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits antimicrobial properties. It has shown activity against various bacterial strains and fungi, making it a candidate for further exploration as an antimicrobial agent .

Antitumor Activity

Research indicates potential antitumor effects. For example, compounds structurally related to this compound have demonstrated cytotoxicity against cancer cell lines in vitro. While specific data on this compound is limited, the structural similarity to known antitumor agents suggests it may possess similar activities .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis often begins with a furan derivative.

- Reaction Conditions : The furan undergoes a substitution reaction with pyrrolidine in the presence of catalysts such as acids or bases at moderate temperatures.

- Purification : Post-reaction purification can involve recrystallization or chromatography to achieve the desired purity .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,5-dimethyl-4-(pyrrolidin-1-yl)furan-2(5H)-one, and how do reaction conditions influence yield?

- Methodology : Synthesis often involves cyclization of substituted furanones or nucleophilic substitution at the 4-position of the furanone core. For example, pyrrolidine can be introduced via SN2 reactions using pre-functionalized intermediates like 4-bromo-5,5-dimethylfuran-2(5H)-one. Reaction optimization (e.g., solvent polarity, temperature, and base selection) is critical to suppress side reactions such as ring-opening or over-oxidation. Characterization via 1H/13C NMR and HRMS is essential to confirm regioselectivity and purity .

Q. How is the structural elucidation of this compound performed, particularly regarding tautomeric equilibria?

- Methodology : Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements of substituents. For tautomerism (e.g., keto-enol forms), dynamic NMR or variable-temperature studies are employed to observe exchange processes. X-ray crystallography, as demonstrated in furanone derivatives, provides unambiguous confirmation of solid-state structures .

Q. What biological activities are associated with this compound?

- Methodology : Structure-activity relationship (SAR) studies compare analogs (e.g., COX-1 inhibitors like FDF in ). Radiolabeling (e.g., 18F or 68Ga) enables PET imaging to evaluate target engagement in disease models. In vitro assays (enzyme inhibition, cytotoxicity) and in vivo pharmacokinetic profiling are standard .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., target selectivity vs. off-target effects) be resolved?

- Methodology : Orthogonal assays (e.g., SPR for binding kinetics, CRISPR knockouts) validate target specificity. For PET tracers, blocking studies with unlabeled competitors confirm receptor-mediated uptake. Meta-analysis of structural analogs (e.g., firocoxib in ) may clarify substituent effects on selectivity .

Q. What analytical challenges arise in quantifying trace impurities or degradation products?

- Methodology : HPLC-MS with charged aerosol detection (CAD) improves sensitivity for non-chromophoric impurities. Accelerated stability studies (ICH guidelines) under varied pH/temperature identify degradation pathways. Residual solvents are quantified via GC-MS with headspace sampling, referencing pharmacopeial methods .

Q. What mechanistic insights explain the genotoxicity concerns for furan-2(5H)-one derivatives?

- Methodology : EFSA assessments () highlight DNA adduct formation via reactive metabolites. Ames tests, Comet assays, and micronucleus (MN) assays in vivo are mandatory. Threshold of Toxicological Concern (TTC) analysis evaluates risk for DNA-reactive mutagens. Researchers must screen metabolites (e.g., epoxides) via LC-HRMS and computational toxicology tools .

Q. How can regioselective functionalization at the 4-position of the furanone core be achieved?

- Methodology : Transition-metal catalysis (e.g., Pd-mediated cross-coupling) enables aryl/heteroaryl introductions. For pyrrolidine substitution, Mitsunobu reactions or phase-transfer catalysis under biphasic conditions improve efficiency. Computational modeling (DFT) predicts steric/electronic effects of substituents on reactivity .

Research Challenges and Data Interpretation

Q. How do solvent and pH affect the stability of this compound in aqueous solutions?

- Methodology : Stability-indicating assays (e.g., UPLC-PDA) track degradation under physiologically relevant conditions. Buffers (e.g., ammonium acetate, pH 6.5 in ) mimic biological matrices. Hydrolysis pathways (lactone ring-opening) are probed via kinetic studies and Arrhenius modeling .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.